molecular formula C11H12N2O4S2 B14473250 2-(2-Methylpropane-1-sulfonyl)-6-nitro-1,3-benzothiazole CAS No. 66777-88-6

2-(2-Methylpropane-1-sulfonyl)-6-nitro-1,3-benzothiazole

Cat. No.: B14473250
CAS No.: 66777-88-6
M. Wt: 300.4 g/mol
InChI Key: JIDBBSZDWJBTOH-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- is a derivative of benzothiazole, an aromatic heterocyclic compound Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides . For the specific compound Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro-, the synthesis might involve the following steps:

    Condensation Reaction: 2-aminobenzenethiol reacts with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Sulfonylation: Introduction of the 2-[(2-methylpropyl)sulfonyl] group can be achieved through sulfonylation reactions using sulfonyl chlorides.

    Nitration: The nitro group at the 6th position can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been reported . These methods offer advantages like reduced reaction times and improved yields.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylpropyl)sulfonyl]benzothiazole
  • 6-nitrobenzothiazole
  • 2-[(2-chlorobenzyl)sulfonyl]benzothiazole

Uniqueness

Benzothiazole, 2-[(2-methylpropyl)sulfonyl]-6-nitro- stands out due to the combined presence of the sulfonyl and nitro groups, which confer unique chemical reactivity and biological activity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

CAS No.

66777-88-6

Molecular Formula

C11H12N2O4S2

Molecular Weight

300.4 g/mol

IUPAC Name

2-(2-methylpropylsulfonyl)-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C11H12N2O4S2/c1-7(2)6-19(16,17)11-12-9-4-3-8(13(14)15)5-10(9)18-11/h3-5,7H,6H2,1-2H3

InChI Key

JIDBBSZDWJBTOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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